3-Butene-1,2-diol, 3-bromo-, (2R)- is an organic compound characterized by the molecular formula . It is a chiral molecule, meaning it has non-superimposable mirror images. The compound features a double bond between the first and second carbon atoms and two hydroxyl groups on the second and third carbon atoms, along with a bromine substituent at the third carbon. This unique structure contributes to its reactivity and potential applications in various fields, including organic synthesis and pharmaceuticals.
The biological activity of 3-butene-1,2-diol, 3-bromo-, (2R)- is primarily linked to its role as an intermediate in the synthesis of biologically active compounds. Research indicates that compounds derived from this molecule may exhibit pharmacological properties, although specific biological activities have not been extensively documented. Its chiral nature may also influence its interactions within biological systems, potentially leading to varying effects based on stereochemistry.
Several methods exist for synthesizing 3-butene-1,2-diol, 3-bromo-, (2R)-:
3-Butene-1,2-diol, 3-bromo-, (2R)- has several applications across different fields:
Here are some compounds similar to 3-butene-1,2-diol, 3-bromo-, (2R)- along with a brief comparison highlighting their uniqueness:
Compound Name | Structure | Key Differences |
---|---|---|
(S)-3-butene-1,2-diol | Chiral counterpart | Different biological activities due to stereochemistry |
Butane-1,2-diol | Saturated analog | Lacks double bond; different reactivity |
3-butene-1,2-dione | Oxidized form | Contains a keto group instead of hydroxyl groups |
3-bromo-1-butene | Brominated alkene | No hydroxyl groups; different reactivity profile |
Uniqueness: The chiral nature of 3-butene-1,2-diol, 3-bromo-, (2R)- combined with its hydroxyl groups and double bond makes it a versatile compound in organic synthesis and pharmaceutical applications. Its ability to participate in diverse